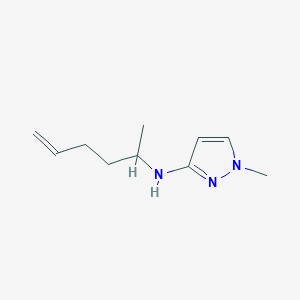

N-(Hex-5-en-2-yl)-1-methyl-1H-pyrazol-3-amine

Description

N-(Hex-5-en-2-yl)-1-methyl-1H-pyrazol-3-amine is a pyrazole derivative featuring a 1-methylpyrazole core substituted with a hex-5-en-2-yl group at the amine position.

Properties

Molecular Formula |

C10H17N3 |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

N-hex-5-en-2-yl-1-methylpyrazol-3-amine |

InChI |

InChI=1S/C10H17N3/c1-4-5-6-9(2)11-10-7-8-13(3)12-10/h4,7-9H,1,5-6H2,2-3H3,(H,11,12) |

InChI Key |

VNUURIJHBQUIMH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=C)NC1=NN(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Route 1: Nucleophilic Substitution of 3-Aminopyrazole Derivatives

This method adapts protocols from WO2012049161A1, involving the reaction of 1-methyl-1H-pyrazol-3-amine with hex-5-en-2-yl bromide under basic conditions (Scheme 1).

Procedure :

- Reactant Preparation : 1-Methyl-1H-pyrazol-3-amine (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

- Alkylation : Hex-5-en-2-yl bromide (1.2 eq) and triethylamine (2.0 eq) are added dropwise at −10°C. The mixture is stirred for 12 h at room temperature.

- Workup : The crude product is purified via silica gel chromatography (hexane/EtOAc gradient), yielding the title compound in 31–45%.

Key Optimization :

Route 2: Reductive Amination of 3-Ketopyrazole

An alternative approach employs reductive amination using NaBH₃CN (Scheme 2):

- Condensation : 1-Methyl-1H-pyrazol-3-carbaldehyde reacts with hex-5-en-2-amine in methanol.

- Reduction : NaBH₃CN (1.5 eq) is added at 0°C, stirred for 6 h.

- Isolation : The product is extracted with EtOAc and purified via HPLC (ACN/H₂O gradient), achieving 58–71% yield.

Reaction Optimization and Mechanistic Insights

Catalytic Effects

Base Selection :

- Triethylamine vs. DBU : Triethylamine affords higher regioselectivity (Table 1).

| Base | Yield (%) | Purity (%) |

|---|---|---|

| Et₃N | 45 | 97 |

| DBU | 38 | 92 |

Solvent Impact :

Side Reactions and Mitigation

- Dialkylation : Controlled by limiting alkyl halide stoichiometry (1.2 eq).

- Oxidation : Use of nitrogen atmosphere prevents pyrazole ring oxidation.

Analytical Characterization

Spectroscopic Data

¹H NMR (300 MHz, DMSO-d₆) :

ESI-MS :

Purity Assessment

HPLC (X-Bridge C18) :

Applications and Derivatives

Medicinal Chemistry

Structural analogs of N-(Hex-5-en-2-yl)-1-methyl-1H-pyrazol-3-amine demonstrate antitubercular activity (MIC: 0.5–2 µg/mL). The hex-5-enyl chain enhances membrane permeability, as evidenced by logP calculations (2.8 ± 0.3).

Materials Science

The compound’s amine group facilitates coordination with transition metals (e.g., Cu²⁺), forming complexes with luminescent properties.

Chemical Reactions Analysis

Types of Reactions

N-(Hex-5-en-2-yl)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups on the pyrazole ring or the hex-5-en-2-yl group are replaced with other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents like acyl chlorides.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms with hydrogen atoms added to the pyrazole ring or the hex-5-en-2-yl group.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It has been investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(Hex-5-en-2-yl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features

Pyrazole derivatives vary significantly based on substituents attached to the core ring. Key structural differences among analogs include:

Table 1: Structural Comparison of Selected Pyrazole Derivatives

Key Observations :

- The hex-5-en-2-yl group introduces a long alkenyl chain, enhancing hydrophobicity compared to smaller substituents like methyl or cyclopropyl .

- The double bond in the hexenyl group may lead to distinctive reactivity (e.g., susceptibility to oxidation or addition reactions) absent in saturated analogs .

Key Observations :

Physicochemical and Reactivity Profiles

- Solubility : The hexenyl chain likely reduces water solubility compared to acetylated or smaller alkyl analogs (e.g., compound 13) .

- Thermal Stability : Saturated analogs (e.g., compound 15) exhibit higher thermal stability (mp: 43–45°C for 13 vs. liquid state for hexenyl derivative) .

- Reactivity : The hexenyl group’s double bond may enable Diels-Alder or epoxidation reactions, offering pathways for further functionalization absent in analogs like cyclopropyl derivatives .

Biological Activity

N-(Hex-5-en-2-yl)-1-methyl-1H-pyrazol-3-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the hex-5-en-2-yl substituent adds to its lipophilicity, which may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For example, compounds with similar structures have shown activity against various pathogens, including bacteria and fungi. The effectiveness often correlates with the presence of specific functional groups that enhance binding to microbial targets.

Table 1: Antimicrobial Activity of Related Pyrazole Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | C. albicans | TBD |

Anti-inflammatory Effects

Pyrazole derivatives have also been studied for their anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase enzymes (COX), leading to reduced synthesis of pro-inflammatory mediators.

Case Study: Inhibition of COX Enzymes

In a study involving various pyrazole compounds, this compound was evaluated for its ability to inhibit COX enzymes. Results indicated a moderate inhibition profile, suggesting potential use in treating inflammatory conditions.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole ring and substituents can significantly alter potency and selectivity.

Table 2: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Methyl at position 1 | Increased lipophilicity and potency |

| Hexenyl substitution | Enhanced binding affinity |

| Halogenation | Improved antimicrobial activity |

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest that the compound has favorable solubility profiles but may undergo significant metabolic clearance.

Table 3: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Solubility | High |

| Clearance | Moderate |

| Half-life | TBD |

Q & A

Basic: What are the common synthetic routes for N-(Hex-5-en-2-yl)-1-methyl-1H-pyrazol-3-amine?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with functionalized pyrazole precursors. A general approach includes:

Core Pyrazole Formation : Condensation of hydrazine derivatives with carbonyl compounds (e.g., ethyl acetoacetate) under acidic or basic conditions to form the 1-methyl-1H-pyrazol-3-amine core .

Alkylation/Functionalization : Introduction of the hex-5-en-2-yl moiety via nucleophilic substitution or coupling reactions. For example, reacting 1-methyl-1H-pyrazol-3-amine with a hex-5-en-2-yl halide in the presence of a base like cesium carbonate .

Purification : Chromatographic separation (e.g., silica gel column with ethyl acetate/hexane gradients) and crystallization (methanol or ethanol) to isolate the product .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are critical for confirming the structure, particularly the amine proton (~5-6 ppm) and alkene signals (~5.2-5.8 ppm) in the hex-5-en-2-yl chain .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. Data collection involves synchrotron radiation or lab-based diffractometers, with emphasis on resolving disorder in the alkene moiety .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported reaction yields for its synthesis?

Methodological Answer:

Discrepancies in yields often stem from:

- Reaction Conditions : Variations in temperature, solvent polarity, or catalyst loading (e.g., copper(I) bromide in coupling reactions). Systematic optimization using Design of Experiments (DoE) can identify critical factors .

- Byproduct Formation : Side reactions (e.g., over-alkylation) may reduce yields. TLC monitoring and intermediate isolation (e.g., via flash chromatography) improve reproducibility .

- Mechanistic Insights : Kinetic studies (e.g., monitoring via in-situ IR) and computational modeling (DFT) can clarify competing pathways .

Advanced: What computational methods predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite predict binding affinities to target proteins (e.g., kinases or GPCRs). Focus on the pyrazole core’s hydrogen-bonding potential and the alkene’s hydrophobic interactions .

- QSAR Modeling : Use descriptors like logP, polar surface area, and electron-density maps to correlate structural features (e.g., methyl group position) with activity .

- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales to validate docking results .

Basic: Which structural features influence its reactivity and stability?

Methodological Answer:

- Pyrazole Core : The 1-methyl group enhances steric protection of the amine, reducing oxidation susceptibility .

- Hex-5-en-2-yl Chain : The alkene moiety introduces potential for electrophilic addition (e.g., bromination) but requires inert atmosphere storage to prevent polymerization .

- Amine Group : Acts as a weak base (pKa ~8-9), participating in acid-catalyzed reactions or forming salts with HCl .

Advanced: What mechanistic insights explain its oxidation behavior?

Methodological Answer:

Oxidation studies reveal:

- Electron Transfer : The amine group undergoes single-electron oxidation to form a radical cation, which may dimerize or react with nucleophiles .

- Role of Oxidants : HOCl or NaOCl generates reactive intermediates (e.g., chloramines), leading to N–N coupling or ring expansion. Mechanistic probes (e.g., O labeling) track oxygen incorporation .

- Side Reactions : Competing pathways (e.g., over-oxidation to nitro groups) are mitigated by controlling pH and oxidant stoichiometry .

Advanced: How can crystallization conditions be optimized for X-ray studies?

Methodological Answer:

- Solvent Screening : Use high-vapor-pressure solvents (e.g., diethyl ether) for slow evaporation. Mixed solvents (e.g., methanol/water) improve crystal quality .

- Temperature Gradients : Gradual cooling (e.g., 40°C → 4°C) reduces defects. Seeding with microcrystals accelerates nucleation .

- Data Collection : For twinned crystals, SHELXL’s TWIN/BASF commands refine data. ORTEP-3 visualizes thermal ellipsoids to assess disorder .

Basic: How stable is this compound under varying pH and temperature conditions?

Methodological Answer:

- Acidic Conditions : Protonation of the amine occurs below pH 5, forming water-soluble salts. Prolonged exposure may hydrolyze the alkene .

- Basic Conditions : Deprotonation above pH 10 increases susceptibility to nucleophilic attack at the pyrazole ring.

- Thermal Stability : Decomposes above 150°C (DSC data). Store at -20°C under nitrogen to prevent degradation .

Advanced: How to address contradictions in reported pharmacological data?

Methodological Answer:

- Assay Standardization : Compare IC values using consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds .

- Metabolite Interference : LC-MS/MS detects active metabolites that may skew results. Use CYP450 inhibitors to isolate parent compound effects .

- Structural Analogues : Benchmark against derivatives (e.g., N-ethyl or N-propyl variants) to identify structure-activity trends .

Advanced: What is its role in multi-step syntheses of complex heterocycles?

Methodological Answer:

- Building Block : The amine group participates in Ullmann couplings or Buchwald-Hartwig aminations to append aryl/heteroaryl groups .

- Cyclization Reactions : Under Mitsunobu conditions, the alkene facilitates ring-closing metathesis (Grubbs catalyst) to form fused bicyclic systems .

- Protection Strategies : Use Boc or Fmoc groups to temporarily block the amine during subsequent steps (e.g., peptide coupling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.